Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid structure
85740-98-3 structure
상품 이름:4-Chloro-3-methoxybenzoic acid
CAS 번호:85740-98-3
MF:C8H7ClO3
메가와트:186.592381715775
MDL:MFCD00269640
CID:90924
PubChem ID:2063378

4-Chloro-3-methoxybenzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 4-Chloro-3-methoxybenzoic acid
    • 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
    • 4-Chloro-m-anisic Acid
    • Benzoic acid, 4-chloro-3-methoxy-
    • 3-methoxy-4-chlorobenzoic acid
    • 4-chloro-3-methoxy-benzoic Acid
    • PubChem4565
    • OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 3-Methoxy 4-Chloro Benzoic Acid
    • Benzoic acid,4-chloro-3-methoxy-
    • BBL104210
    • CL8115
    • STL558074
    • SBB008504
    • VZ28765
    • CM12590
    • AS027
    • 4-Chloro-3-methoxybenzoicacid
    • 4-Chloro-3-methoxybenzoic acid (ACI)
    • SB39077
    • C3304
    • J-515014
    • FS-2601
    • MFCD00269640
    • AC-26024
    • Z1741972864
    • CHEMBL1622754
    • DTXSID10366245
    • SY021858
    • 4-chloro-3-methoxy benzoic acid
    • DB-006758
    • EN300-93469
    • 4-Chloro-3-methoxybenzoic acid, AldrichCPR
    • CS-W019523
    • SCHEMBL411025
    • 85740-98-3
    • AKOS003307382
    • MDL: MFCD00269640
    • 인치: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
    • InChIKey: OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(OC)C(Cl)=CC=1)O

계산된 속성

  • 정밀분자량: 186.00800
  • 동위원소 질량: 186.008
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 172
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.4
  • 토폴로지 분자 극성 표면적: 46.5

실험적 성질

  • 밀도: 1.352
  • 융해점: 217.0 to 221.0 deg-C
  • 비등점: 325.4℃ at 760 mmHg
  • 플래시 포인트: 150.6°C
  • 굴절률: 1.562
  • PSA: 46.53000
  • LogP: 2.04680

4-Chloro-3-methoxybenzoic acid 보안 정보

4-Chloro-3-methoxybenzoic acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

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    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

4-Chloro-3-methoxybenzoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A013027469-500mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
500mg
$815.00 2023-08-31
TRC
C428113-500mg
4-Chloro-3-methoxybenzoic acid
85740-98-3
500mg
$87.00 2023-05-18
Enamine
EN300-93469-0.5g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-93469-50.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
50.0g
$376.0 2025-03-21
Enamine
EN300-93469-100.0g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
100.0g
$635.0 2025-03-21
Enamine
EN300-93469-1g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
1g
$26.0 2023-09-01
Enamine
EN300-93469-5g
4-chloro-3-methoxybenzoic acid
85740-98-3 95%
5g
$71.0 2023-09-01
Enamine
EN300-93469-0.05g
4-chloro-3-methoxybenzoic acid
85740-98-3 95.0%
0.05g
$19.0 2025-03-21
Apollo Scientific
OR401000-5g
4-Chloro-3-methoxybenzoic acid
85740-98-3 98+%
5g
£42.00 2025-02-20
Alichem
A013027469-250mg
4-Chloro-3-methoxybenzoic acid
85740-98-3 97%
250mg
$484.80 2023-08-31

4-Chloro-3-methoxybenzoic acid 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
참조
Determination of absolute structure of (-)-oudemansin B
Akita, Hiroyuki; et al, Tetrahedron Letters, 1986, 27(44), 5397-400

Synthetic Routes 2

반응 조건
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
참조
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Synthetic Routes 3

반응 조건
1.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
참조
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 4

반응 조건
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
참조
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

Synthetic Routes 5

반응 조건
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
참조
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 6

반응 조건
참조
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4408-14

Synthetic Routes 7

반응 조건
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
참조
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

Synthetic Routes 8

반응 조건
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
참조
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 9

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
1.2 Reagents: Sulfuric acid ;  acidified, rt
참조
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Synthetic Routes 10

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
참조
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Synthetic Routes 11

반응 조건
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
참조
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

Synthetic Routes 12

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs
Cantillana, T.; et al, Chemosphere, 2009, 76(6), 805-810

Synthetic Routes 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ;  acidified, rt
참조
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Synthetic Routes 14

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
참조
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Synthetic Routes 15

반응 조건
1.1 Reagents: Zinc chloride
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
참조
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Synthetic Routes 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
참조
Design and synthesis of a new series of highly potent RAF kinase-inhibiting triarylpyrazole derivatives possessing antiproliferative activity against melanoma cells
Khan, Mohammad Ashrafuddin; et al, Future Medicinal Chemistry, 2016, 8(18), 2197-2211

4-Chloro-3-methoxybenzoic acid Raw materials

4-Chloro-3-methoxybenzoic acid Preparation Products

4-Chloro-3-methoxybenzoic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
A10250
순결:99%
재다:25g
가격 ($):164.0